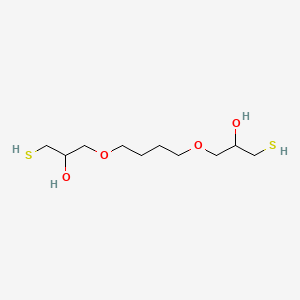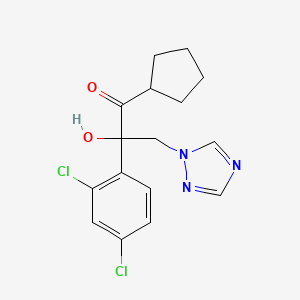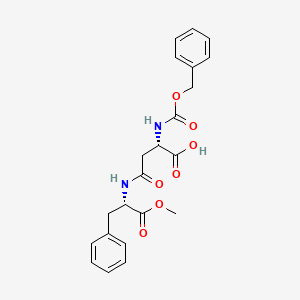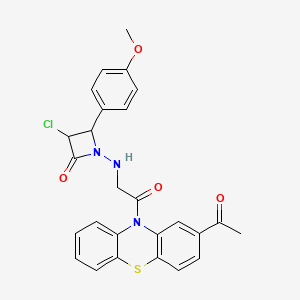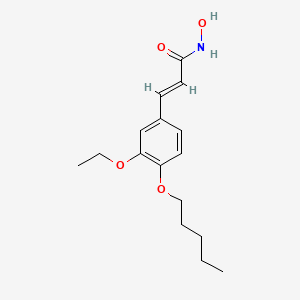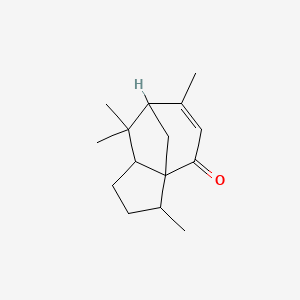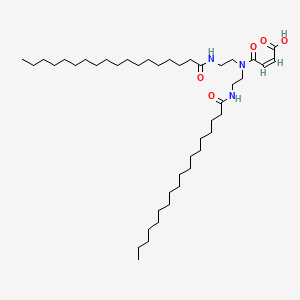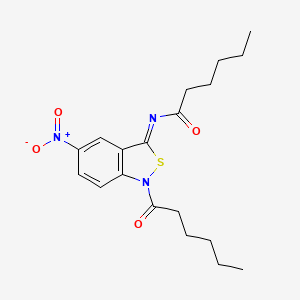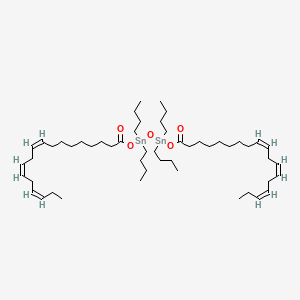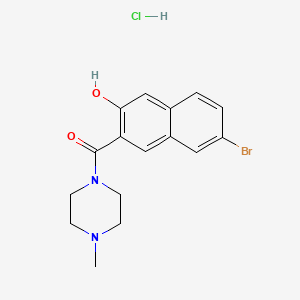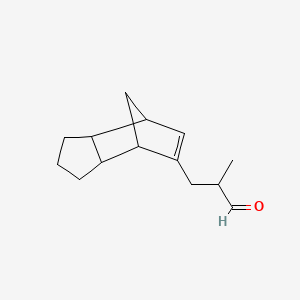
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate is an organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its complex structure, which includes a triazine core substituted with nitrilobis(methylene) groups and stearate chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate typically involves the nucleophilic substitution of cyanuric chloride with nitrilobis(methylene) and stearic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2, 4, and 6 positions of the triazine ring. The process can be summarized as follows:
Starting Materials: Cyanuric chloride, nitrilobis(methylene), and stearic acid.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Base catalysts such as triethylamine or pyridine are often employed to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems are often used to maintain consistent reaction conditions and to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrilobis(methylene) groups.
Substitution: Nucleophilic substitution reactions are common, where the stearate groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate involves its interaction with molecular targets through its functional groups. The nitrilobis(methylene) groups can form hydrogen bonds and coordinate with metal ions, while the stearate chains provide hydrophobic interactions. These interactions enable the compound to modulate various biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate is unique due to its specific substitution pattern and the presence of long stearate chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64108-50-5 |
|---|---|
Fórmula molecular |
C117H222N6O12 |
Peso molecular |
1905.0 g/mol |
Nombre IUPAC |
[[4,6-bis[bis(octadecanoyloxymethyl)amino]-1,3,5-triazin-2-yl]-(octadecanoyloxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C117H222N6O12/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-109(124)130-103-121(104-131-110(125)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)115-118-116(122(105-132-111(126)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106-133-112(127)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)120-117(119-115)123(107-134-113(128)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)108-135-114(129)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-108H2,1-6H3 |
Clave InChI |
MDWKNAGGNYAIHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC(=O)CCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


